Ricasetron vs. Ondansetron: 100-Fold Potency Difference in Anxiolytic Model
In the rat social interaction test, a model predictive of anxiolytic activity, Ricasetron (as BRL 46470A) was shown to be 100 times more potent than the 5-HT3 antagonist ondansetron [1]. This quantifiable difference in potency establishes a clear differentiation for studies focused on anxiety-related behaviors.
| Evidence Dimension | Anxiolytic-like activity potency in a rodent model |
|---|---|
| Target Compound Data | Significant activity over a dose range of 0.0001–0.1 mg/kg PO |
| Comparator Or Baseline | Ondansetron (data not provided in abstract, described as 100-fold less potent) |
| Quantified Difference | 100-fold more potent than ondansetron |
| Conditions | Rat social interaction test; oral (PO) and subcutaneous (SC) administration |
Why This Matters
This 100-fold potency advantage is critical for researchers needing a high-sensitivity tool to investigate 5-HT3 receptor-mediated anxiolysis, potentially allowing for lower, more selective dosing and reducing off-target effects associated with higher doses of less potent comparators.
- [1] Blackburn, T. P., Baxter, G. S., Kennett, G. A., King, F. D., Piper, D. C., Sanger, G. J., ... & Upton, N. (1993). BRL 46470A: a highly potent, selective and long acting 5-HT3 receptor antagonist with anxiolytic-like properties. Psychopharmacology, 110(3), 257-264. View Source
